1-(4-Chlorobenzenesulfonyl)-4-(propan-2-yl)benzene

Description

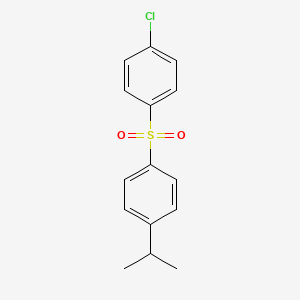

1-(4-Chlorobenzenesulfonyl)-4-(propan-2-yl)benzene is an aromatic sulfone derivative characterized by a benzene ring substituted with a 4-chlorobenzenesulfonyl group and an isopropyl group at the para positions. This compound’s structure combines electron-withdrawing (sulfonyl and chloro) and electron-donating (isopropyl) groups, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-4-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClO2S/c1-11(2)12-3-7-14(8-4-12)19(17,18)15-9-5-13(16)6-10-15/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVOMSTWOOSFCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Chlorobenzenesulfonyl)-4-(propan-2-yl)benzene typically involves the sulfonylation of 4-chlorobenzene followed by the introduction of the propan-2-yl group. The reaction conditions often require the use of a sulfonyl chloride reagent and a suitable base to facilitate the sulfonylation process. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-(4-Chlorobenzenesulfonyl)-4-(propan-2-yl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of sulfonamide derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through the sulfonylation of 4-chlorobenzene, followed by the introduction of a propan-2-yl group. This process typically involves using a sulfonyl chloride reagent in the presence of a suitable base to facilitate the reaction. The resulting product is characterized by a molecular formula of and a molecular weight of approximately 294.8 g/mol .

Chemical Reactions

1-(4-Chlorobenzenesulfonyl)-4-(propan-2-yl)benzene can participate in several chemical reactions:

- Oxidation : Can be converted to sulfone derivatives.

- Reduction : Can yield sulfonamide derivatives.

- Substitution : Nucleophilic substitution at the sulfonyl group can produce various substituted derivatives.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Chemistry

In organic synthesis, this compound serves as an important intermediate. Its unique structure allows for the formation of more complex molecules through various synthetic pathways. It is particularly useful in developing new pharmaceuticals and specialty chemicals.

Biology

Research has indicated potential biological activities for this compound, including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit activity against Gram-positive bacteria and fungi such as Candida albicans.

- Anti-inflammatory Effects : Investigations into its mechanism of action suggest it may interact with biological targets involved in inflammatory pathways .

Medicine

The compound is being explored as a pharmaceutical intermediate. Its derivatives have been synthesized and tested for their biological efficacy, showing promise in treating infections and inflammation .

Antimicrobial Activity Evaluation

A study assessed the antimicrobial activity of various derivatives derived from this compound. The results indicated that some derivatives exhibited significant antibacterial activity comparable to established antibiotics like penicillin G and ciprofloxacin. Toxicity assessments were also conducted using aquatic crustaceans, revealing that some derivatives had lower toxicity than the parent compound .

Structure-Activity Relationship Analysis

Further investigations focused on the relationship between the chemical structure of synthesized compounds and their biological activities. The findings highlighted that modifications to the sulfonyl group significantly influenced antimicrobial efficacy and toxicity profiles. This research supports the development of targeted therapies based on structural modifications of this compound .

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzenesulfonyl)-4-(propan-2-yl)benzene involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The propan-2-yl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Functional Group Comparisons

1-chloro-4-(phenylsulfonyl)benzene (Sulphenone)

- Structure : Features a chloro group and phenylsulfonyl group on a benzene ring.

- Key Differences : Lacks the isopropyl substituent present in the target compound.

- Applications : Classified as a pesticide intermediate, highlighting the agrochemical relevance of sulfonyl-chloro aromatic systems .

(S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide

- Structure : Contains a 4-chlorobenzylsulfanyl group, oxadiazole ring, and toluenesulfonamide moiety.

- Key Differences : The oxadiazole heterocycle introduces additional hydrogen-bonding and π-stacking capabilities, which may enhance biological activity compared to the simpler sulfonyl-isopropyl system .

1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(phenylsulfonyl)-1-ethanone O-(4-chlorobenzyl)oxime

- Structure : Combines a thiazole ring, sulfonyl group, and chlorobenzyl oxime.

Physicochemical and Electronic Properties

While specific data (e.g., melting points, solubility) for the target compound are absent in the evidence, general trends can be inferred:

- Steric Effects : The isopropyl group introduces steric hindrance, which may reduce crystallization efficiency compared to smaller substituents (e.g., methyl or chloro groups) .

Table 1: Structural and Functional Comparison

Methodological Relevance in Compound Analysis

The evidence highlights tools critical for studying such compounds:

- SHELX Programs : Used for crystallographic refinement, enabling precise determination of molecular geometry and intermolecular interactions in sulfonyl-containing derivatives .

Biological Activity

1-(4-Chlorobenzenesulfonyl)-4-(propan-2-yl)benzene, also known as a benzenesulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chlorobenzenesulfonyl group, which is often associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, toxicity profiles, and potential therapeutic applications.

Chemical Structure

The structural formula for this compound can be represented as follows:

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds containing the 4-chlorobenzenesulfonyl moiety. For instance, a study found that derivatives with this scaffold exhibited significant antibacterial activity against Gram-positive bacterial strains and antifungal activity against Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| Compound A | Antibacterial | Staphylococcus aureus | 32 |

| Compound B | Antifungal | Candida albicans | 16 |

| This compound | Antibacterial & Antifungal | Multiple strains | Not specified |

Toxicity Assessment

The toxicity of this compound was assessed using the Daphnia magna bioassay, which is a standard method for evaluating aquatic toxicity. The results indicated moderate to high toxicity levels in some derivatives, while others showed significantly lower toxicity compared to the parent compound .

Table 2: Toxicity Profiles

| Compound | Toxicity Level (Daphnia magna) | Remarks |

|---|---|---|

| Compound A | High | Significant adverse effects |

| Compound B | Medium | Manageable toxicity |

| This compound | Variable | Further studies required |

The mechanism of action for compounds with a benzenesulfonamide structure typically involves inhibition of bacterial enzymes or interference with cellular processes. In silico studies suggest that these compounds may disrupt bacterial cell wall synthesis or inhibit key metabolic pathways .

Case Studies

A notable case study involved synthesizing and evaluating various benzenesulfonamide derivatives, including those similar to this compound. The study highlighted that modifications to the sulfonamide group could enhance both antimicrobial potency and reduce toxicity .

Case Study Summary

- Objective : To evaluate the antimicrobial and toxicological profiles of sulfonamide derivatives.

- Findings : Certain modifications led to increased efficacy against resistant strains and decreased toxicity in aquatic environments.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-(4-Chlorobenzenesulfonyl)-4-(propan-2-yl)benzene, and how can reaction conditions be optimized?

- Answer: The compound can be synthesized via nucleophilic substitution or sulfonylation reactions. Key steps include using 4-isopropylbenzene derivatives and 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., NaH or pyridine). Optimize yield by controlling temperature (0–5°C for exothermic steps) and using anhydrous solvents. Purification via column chromatography (SiO₂, pentane/ethyl acetate gradient) ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Answer: Use H/C NMR to confirm substituent positions (e.g., isopropyl CH splitting at δ 1.2–1.4 ppm, aromatic protons near δ 7.5–8.0 ppm). Mass spectrometry (ESI/TOF) verifies molecular ion peaks (e.g., [M+H] at m/z 325). FTIR identifies sulfonyl S=O stretches (~1350–1150 cm) and C-Cl bonds (~750 cm) .

Q. How is X-ray crystallography employed to resolve its molecular structure, and what challenges arise during refinement?

- Answer: Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL) refines bond lengths/angles. Challenges include resolving disorder in the isopropyl group or sulfonyl oxygen positions. Use high-resolution data (>0.8 Å) and anisotropic displacement parameters for accurate thermal motion modeling .

Advanced Research Questions

Q. How do computational tools like Multiwfn elucidate electronic properties and noncovalent interactions?

- Answer: Multiwfn calculates electrostatic potential (ESP) maps to identify electrophilic regions (e.g., sulfonyl group) and nucleophilic sites (aromatic ring). Noncovalent interaction (NCI) analysis reveals van der Waals forces and steric repulsion in crystal packing. Electron localization function (ELF) maps highlight π-π stacking tendencies .

Q. What mechanistic pathways explain its reactivity in nucleophilic substitution reactions?

- Answer: The sulfonyl group acts as an electron-withdrawing group, polarizing the adjacent C-Cl bond. In SN2 reactions, nucleophiles (e.g., amines) attack the electrophilic carbon, displacing chloride. Steric hindrance from the isopropyl group may slow kinetics, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .

Q. How can contradictions in crystallographic data from different synthesis batches be resolved?

- Answer: Cross-validate using complementary techniques:

- PXRD to check phase purity.

- Hirshfeld surface analysis to compare intermolecular contacts.

- DFT-optimized structures (e.g., Gaussian) to assess geometric deviations. Contradictions may arise from solvent inclusion or twinning; use TWINLAW in SHELXL for refinement .

Q. What role do noncovalent interactions play in its solid-state stability and solubility?

- Answer: Sulfonyl-oxygen hydrogen bonds (2.8–3.2 Å) stabilize crystal lattices. π-Stacking (3.4–3.6 Å) between aromatic rings reduces solubility in nonpolar solvents. To improve solubility, introduce bulky substituents (e.g., tert-butyl) to disrupt packing .

Q. How can impurity profiles be analyzed using HPLC/LC-MS for quality control?

- Answer: Develop a reversed-phase HPLC method with a C18 column and mobile phase (methanol/buffer, pH 4.6). Detect impurities like 4-isopropylbenzenesulfonic acid (retention time ~8.2 min) via UV (254 nm). LC-MS/MS (MRM mode) quantifies trace chlorinated byproducts (e.g., dichlorinated isomers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.